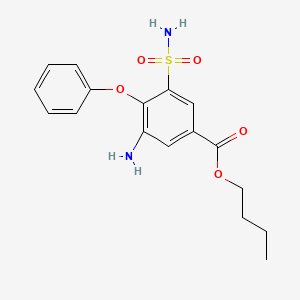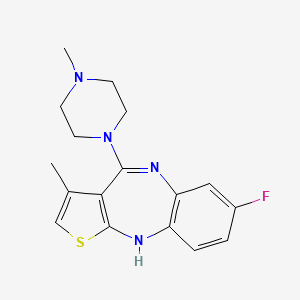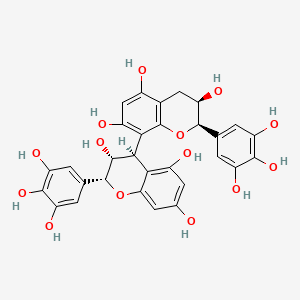
Prodelphinidin B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prodelphinidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including green tea leaves and grape skins . This compound is composed of gallocatechin units and yields delphinidin upon depolymerization under oxidative conditions .
準備方法
Synthetic Routes and Reaction Conditions
Prodelphinidin B2 can be synthesized through the polymerization of gallocatechin units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the polymeric structure . High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components of prodelphinidins .
Industrial Production Methods
Industrial production of this compound involves the extraction of gallocatechin from natural sources such as green tea leaves. The extracted gallocatechin is then subjected to polymerization reactions under controlled conditions to produce this compound .
化学反応の分析
Types of Reactions
Prodelphinidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, it yields delphinidin, a type of anthocyanidin .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major product formed from the oxidation of this compound is delphinidin . Other products may include various oligomeric forms of prodelphinidins, depending on the specific reaction conditions .
科学的研究の応用
Prodelphinidin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the polymerization and depolymerization of proanthocyanidins.
Biology: this compound exhibits antiviral properties, particularly against herpes simplex virus type 2.
作用機序
Prodelphinidin B2 exerts its effects through various mechanisms. In antiviral applications, it inhibits the attachment and penetration of viruses into host cells and disrupts the late stages of viral infection . In anti-inflammatory applications, it inhibits the expression of COX-2 and iNOS via the TLR4/MAPK/NF-κB pathway .
類似化合物との比較
Similar Compounds
Prodelphinidin B3: Another type of proanthocyanidin composed of gallocatechin units.
Procyanidin B2: A proanthocyanidin composed of epicatechin units.
Delphinidin: An anthocyanidin that is a major product of prodelphinidin B2 oxidation.
Uniqueness
This compound is unique due to its specific polymeric structure and its ability to yield delphinidin upon oxidation. This property distinguishes it from other proanthocyanidins like procyanidin B2, which yields cyanidin instead .
特性
分子式 |
C30H26O14 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28-,29-/m1/s1 |
InChIキー |
RTEDIEITOBJPNI-PEXYVCJTSA-N |
異性体SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
正規SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

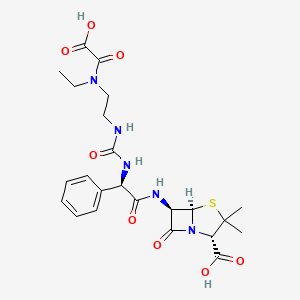
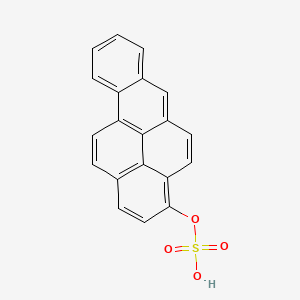
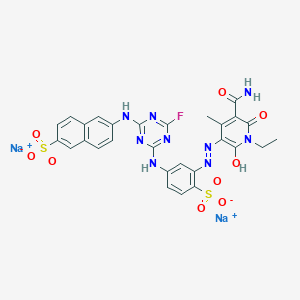
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
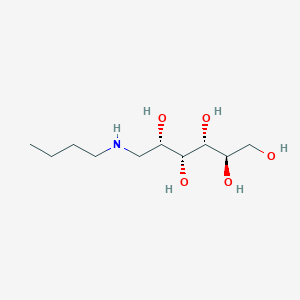
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)


